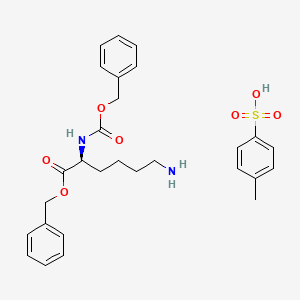

Z-L-Lysine benzyl ester 4-toluenesulfonate salt

Description

Z-L-Lysine benzyl ester 4-toluenesulfonate salt is a protected lysine derivative widely used in peptide synthesis. The "Z" (benzyloxycarbonyl) group protects the ε-amino group of lysine, while the α-amino group is typically Boc-protected (tert-butyloxycarbonyl) in related intermediates . The benzyl ester enhances solubility in organic solvents, and the 4-toluenesulfonate (tosylate) counterion stabilizes the compound, improving crystallinity. This derivative is critical for site-specific modifications, such as cross-linking experiments involving Schiff base formation, as demonstrated in oligonucleotide-peptide interactions .

Properties

IUPAC Name |

benzyl (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate;4-methylbenzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4.C7H8O3S/c22-14-8-7-13-19(20(24)26-15-17-9-3-1-4-10-17)23-21(25)27-16-18-11-5-2-6-12-18;1-6-2-4-7(5-3-6)11(8,9)10/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25);2-5H,1H3,(H,8,9,10)/t19-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PERBHXHGFSEBTK-FYZYNONXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CCCCN)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)[C@H](CCCCN)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34N2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Z-L-Lysine benzyl ester 4-toluenesulfonate salt typically involves the protection of the lysine amino group with a benzyloxycarbonyl (Z) group and the esterification of the carboxyl group with benzyl alcohol. The resulting compound is then reacted with 4-toluenesulfonic acid to form the final salt . The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .

Chemical Reactions Analysis

Z-L-Lysine benzyl ester 4-toluenesulfonate salt undergoes various chemical reactions, including:

Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions to yield lysine and benzyl alcohol.

Reduction: The compound can be reduced using hydrogenation catalysts to remove the benzyloxycarbonyl protecting group.

Substitution: The amino group can participate in nucleophilic substitution reactions with various electrophiles.

Common reagents used in these reactions include acids, bases, hydrogenation catalysts, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Z-L-Lysine benzyl ester 4-toluenesulfonate salt has several applications in scientific research:

Peptide Synthesis: It is widely used as a protected lysine derivative in the synthesis of peptides and proteins.

Bioconjugation: The compound can be used to modify biomolecules for various biochemical assays and studies.

Drug Development: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Material Science: The compound is used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Z-L-Lysine benzyl ester 4-toluenesulfonate salt primarily involves its role as a protected lysine derivative. The benzyloxycarbonyl group protects the amino group of lysine, preventing unwanted side reactions during peptide synthesis . The ester group can be selectively hydrolyzed to release the free lysine residue at the desired stage of the synthesis .

Comparison with Similar Compounds

L-Valine Benzyl Ester 4-Toluenesulfonate Salt

Key Differences :

- Valine’s branched aliphatic side chain contrasts with lysine’s linear, ε-amino-containing structure.

- Lower molecular weight (379.47 vs. ~450–500 g/mol estimated for Z-L-lysine derivative) due to simpler side chain.

L-Tyrosine Benzyl Ester p-Toluenesulfonate Salt

- Molecular Formula: C₁₆H₁₅NO₃·C₇H₈O₃S

- Synonym: H-Tyr-OBzl.TosOH

- Applications : Key intermediate in synthesizing tyrosine-containing peptides and glycoconjugates.

- Structural Feature: Contains a phenolic hydroxyl group on the aromatic side chain, enabling phosphorylation or glycosylation .

Key Differences :

- Tyrosine’s aromatic hydroxyl group introduces polarity and reactivity absent in Z-L-lysine derivatives.

- Tosylate enhances stability during solid-phase peptide synthesis.

L-Leucine Benzyl Ester 4-Toluenesulfonate Salt

Key Differences :

- Leucine’s hydrophobic isobutyl side chain contrasts with lysine’s hydrophilic, positively charged ε-amino group (when deprotected).

- Higher molecular weight than valine but lower than Z-L-lysine derivatives.

Glycine Benzyl Ester p-Toluenesulfonate Salt

Key Differences :

- Glycine lacks a side chain, simplifying its structure but limiting functional diversity compared to Z-L-lysine.

- Lower molecular weight (est. ~307 g/mol) due to minimal side-chain contribution.

4-Hydroxy-L-Proline Benzyl Ester 4-Toluenesulfonate

Key Differences :

- Proline’s cyclic structure imposes conformational restrictions, unlike lysine’s flexible side chain.

- Hydroxyl group adds polarity distinct from Z-L-lysine’s amino functionality.

L-Phenylalanine Benzyl Ester p-Toluenesulfonate

Key Differences :

- Phenylalanine’s benzyl side chain is hydrophobic and aromatic, unlike lysine’s charged ε-amino group.

- Higher lipophilicity impacts membrane permeability in drug design.

L-Alanine Benzyl Ester Tosylate

Key Differences :

- Alanine’s methyl side chain offers minimal steric hindrance, contrasting with lysine’s extended side chain.

- Simpler structure reduces synthetic complexity compared to Z-protected lysine derivatives.

Biological Activity

Z-L-Lysine benzyl ester 4-toluenesulfonate salt (CAS Number: 42406-73-5) is a compound that has garnered attention for its potential biological activities, particularly in enzymatic reactions and peptide synthesis. This article synthesizes current research findings, highlighting its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₃H₂₀N₂O₂

- Molecular Weight : 236.31 g/mol

- LogP : 2.5867

- Solubility : Information on solubility is limited; however, the compound is generally expected to be soluble in organic solvents due to the presence of the benzyl ester group.

The biological activity of this compound is primarily attributed to its ability to act as a substrate for various enzymes, particularly proteases. The benzyl ester moiety enhances substrate affinity and specificity, facilitating more efficient enzymatic reactions compared to other ester groups. For example, studies have shown that the benzyl ester group significantly increases the polymerization efficiency of amino acids when catalyzed by enzymes like papain .

Enzymatic Activity

- Substrate Affinity : The presence of the benzyl group allows for better interaction with enzyme active sites, thereby increasing the rate of peptide bond formation through aminolysis.

- Broadening Specificity : The compound's structure enables it to be utilized with a wider range of substrates, enhancing its utility in synthetic biology applications.

Peptide Synthesis

This compound has been employed in the synthesis of peptides through enzymatic catalysis. Its efficacy in this regard has been demonstrated in various studies:

- Study on Papain-Catalyzed Reactions : Research indicated that the benzyl ester derivative allowed for a more balanced polymerization of alanine and glycine, demonstrating improved reactivity and yield compared to other esters .

- Thermal Stability : The secondary structure and thermal properties of peptides synthesized using this compound were found to be influenced by the amino acid composition, indicating that the choice of ester affects not only reactivity but also product stability .

Comparative Analysis

The following table summarizes the biological activities and characteristics of this compound compared to other related compounds:

| Compound | Biological Activity | MIC (µg/mL) | Enzyme Interaction |

|---|---|---|---|

| This compound | Peptide synthesis | N/A | Enhanced substrate affinity |

| Marine Cyclic Peptides | Antibacterial | 0.025 - 1.25 | Variable |

| Other Benzyl Ester Derivatives | Antiviral (HIV) | N/A | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.